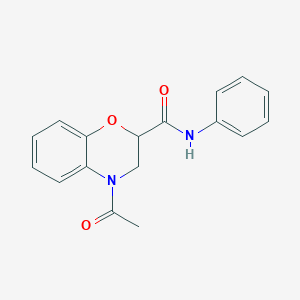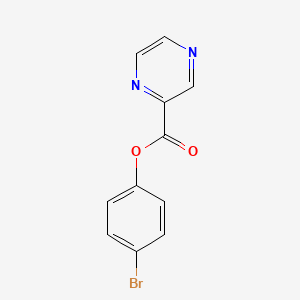
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway and has been shown to have significant effects on various biological processes.
Wirkmechanismus
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide acts as a selective and reversible inhibitor of the MAPK pathway by binding to the ATP-binding site of the MAPK kinase (MEK) enzyme. This prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have significant effects on various biological processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis in neuronal cells, and regulate the immune response. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments is its selectivity and potency as a MAPK inhibitor. It is also relatively easy to use and has been extensively studied, making it a reliable tool for researchers. However, one limitation is that it may not be effective in all cell types or under all conditions, and its effects may be cell-type specific.
Zukünftige Richtungen
There are several future directions for research involving 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide. One potential area of study is its role in regulating the immune response, particularly in the context of autoimmune diseases. Another potential area of study is its use in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, further studies could investigate the potential use of 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide in the treatment of neurodegenerative diseases.
Synthesemethoden
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multistep process involving the condensation of 2-aminobenzophenones with ethyl acetoacetate, followed by cyclization and subsequent modifications. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively used in scientific research to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and inflammation. It has been used to study the effects of MAPK inhibition in cancer cells, neuronal cells, and immune cells.
Eigenschaften
IUPAC Name |
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-7-11-10-12(6-8-14(11)18-15)16(20)17-13-4-2-1-3-5-13/h1-6,8,10H,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCSKRDTADLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)
![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)


![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)


![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)
